molecular formula C9H15ClO2S B13145988 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride

Cat. No.: B13145988
M. Wt: 222.73 g/mol
InChI Key: YZVUYPLNFAMNDQ-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[311]heptane-2-sulfonyl chloride is an organic compound characterized by its bicyclic structure with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride typically involves the sulfonation of 6,6-Dimethylbicyclo[3.1.1]heptane-2-ol. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as sulfonating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Conducted under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the modification of polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-methanol
  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxaldehyde
  • 6,6-Dimethylbicyclo[3.1.1]heptane-2-methylene

Uniqueness

6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H15ClO2S

Molecular Weight

222.73 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane-2-sulfonyl chloride

InChI

InChI=1S/C9H15ClO2S/c1-9(2)6-3-4-8(7(9)5-6)13(10,11)12/h6-8H,3-5H2,1-2H3

InChI Key

YZVUYPLNFAMNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C1C2)S(=O)(=O)Cl)C

Origin of Product

United States

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